(S)-Warfarin-d5

Description

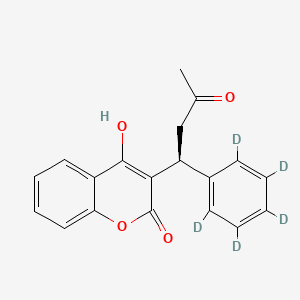

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-BXGYBMFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry and Isotopic Labeling in Anticoagulant Research

An In-Depth Technical Guide to (S)-Warfarin-d5: Properties, Synthesis, and Application

Warfarin, a cornerstone of oral anticoagulant therapy, is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers.[1] It exerts its therapeutic effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for the activation of vitamin K-dependent clotting factors II, VII, IX, and X.[1][2] However, the two enantiomers exhibit significant differences in both potency and metabolic pathways. The (S)-enantiomer is two to five times more potent than the (R)-enantiomer in producing an anticoagulant response.[3][4] This potency disparity is primarily due to differences in their metabolism; (S)-warfarin is principally metabolized by the cytochrome P450 enzyme CYP2C9, while the (R)-isomer is cleared by multiple enzymes, including CYP1A2 and CYP3A4.[2][5]

Given the stereospecificity of its action and metabolism, the ability to accurately quantify individual enantiomers in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, drug-drug interaction research, and personalized medicine initiatives. This compound, a deuterated analog of the more potent enantiomer, serves as an invaluable tool for such investigations. The incorporation of five deuterium atoms on the phenyl ring creates a stable, heavy-isotope version of the molecule. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based bioanalytical methods, providing a means for precise and accurate quantification of unlabeled (S)-warfarin.[6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

The defining characteristic of this compound is the substitution of five hydrogen atoms with deuterium on the phenyl group. This modification results in a nominal mass increase of 5 Daltons compared to the unlabeled compound, a shift that is readily distinguishable by mass spectrometry without significantly altering the molecule's chemical behavior in chromatographic systems.

Summary of Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | [4][7] |

| Synonyms | (-)-Warfarin-d5, S-(-)-3-(α-Acetonylbenzyl)-4-hydroxycoumarin-d5 | [8] |

| CAS Number | 791013-22-4 | [7][9] |

| Molecular Formula | C₁₉H₁₁D₅O₄ | [6][8] |

| Molecular Weight | 313.36 g/mol | [7][8] |

| Accurate Mass | 313.1362 Da | [7] |

| Physical Form | Solid | [6] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (5 mg/ml) | [6] |

| Storage Temperature | -20°C or 2-8°C | [6] |

Chemical Structure

The structure of this compound retains the core 4-hydroxycoumarin scaffold and the chiral center of the parent molecule. The deuterium atoms are located on the terminal phenyl ring, which is a metabolically stable position for this specific enantiomer, ensuring the isotopic label is not lost during biological processing.

Sources

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Warfarin - Wikipedia [en.wikipedia.org]

- 4. (S)-Warfarin | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. S-(-)-Warfarin-d5 | CAS 791013-22-4 | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. esschemco.com [esschemco.com]

An In-Depth Technical Guide to (S)-Warfarin-d5: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Warfarin, the more potent enantiomer of the widely prescribed anticoagulant Warfarin, plays a crucial role in therapeutic drug monitoring and pharmacokinetic studies. Its deuterated analogue, (S)-Warfarin-d5, serves as an invaluable internal standard for quantitative analysis by mass spectrometry, enabling precise and accurate measurements in complex biological matrices. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, purification, in-depth analytical characterization, and its critical role in advancing pharmaceutical research.

Core Properties of this compound

This compound is a stable isotope-labeled form of (S)-Warfarin where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the unlabeled compound in its biological activity but is distinguishable by its higher mass.

| Property | Value | Source(s) |

| CAS Number | 791013-22-4 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₁D₅O₄ | [1][3][5] |

| Molecular Weight | 313.36 g/mol | [1][3][5] |

| Synonyms | S-(−)-Warfarin-d5, 4-hydroxy-3-[(1S)-3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one | [3] |

| Unlabeled CAS Number | 5543-57-7 ((S)-Warfarin) | [2][5] |

Synthesis and Purification

The synthesis of this compound involves a strategic combination of asymmetric synthesis to obtain the desired (S)-enantiomer and the incorporation of a deuterated starting material.

Synthetic Strategy

A common approach to synthesizing racemic Warfarin is the Michael condensation of 4-hydroxycoumarin with benzalacetone.[6] To produce this compound, this strategy is adapted by utilizing deuterated benzalacetone (benzalacetone-d5) and employing a chiral catalyst to drive the reaction towards the (S)-enantiomer.

One reported method for the asymmetric synthesis of (S)-Warfarin involves a continuous flow process using a cinchona-derived primary amine catalyst.[7] This approach offers high enantiomeric excess and efficient production. The general synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, the (R)-enantiomer, and other byproducts. A multi-step approach combining chemical purification and chiral chromatography is typically employed.

Step 1: Acid-Base Extraction

A patented method for the purification of Warfarin acid involves an acid-base extraction.[8]

-

Suspend the crude this compound in a water-immiscible solvent.

-

Extract the acidic Warfarin into a dilute aqueous base solution.

-

Separate the aqueous phase and filter to remove insoluble impurities.

-

Acidify the aqueous solution to a pH of approximately 2-5 to precipitate the purified Warfarin acid.

-

Filter and dry the purified product.

Step 2: Chiral High-Performance Liquid Chromatography (HPLC)

To ensure high enantiomeric purity, chiral HPLC is the method of choice for separating the (S)- and (R)-enantiomers of Warfarin.

-

Stationary Phase: Chiral stationary phases (CSPs) are critical for enantiomeric separation. Examples include polysaccharide-based columns like DAICEL CHIRALPAK® IG or cyclodextrin-based columns such as ChiraDex®.[1][5]

-

Mobile Phase: The mobile phase composition is optimized for resolution and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives) or polar organic modes.[1]

-

Detection: UV or fluorescence detectors are commonly used for monitoring the separation.

Caption: Purification workflow for this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of this compound.

Chromatographic Analysis

Chiral HPLC-UV/Fluorescence: This is the standard method for determining the enantiomeric purity of this compound. A validated HPLC method using a Chiralcel OD-RH column with a mobile phase of acetonitrile and phosphate buffer (pH 2.0) at 40°C has been reported, with fluorescence detection at an excitation wavelength of 310 nm and an emission of 350 nm.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in biological matrices.

-

Chromatography: Chiral separation is achieved using a chiral HPLC column prior to introduction into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific mass transition for d5-Warfarin is m/z 312.2 → 255.1.[4][10] For comparison, the transition for unlabeled Warfarin is m/z 307.1 → 161.0.[4][10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Warfarin | 307.1 | 161.0 | [4][10] |

| Warfarin-d5 | 312.2 | 255.1 | [4][10] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming deuteration.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl protons will be absent, providing direct evidence of successful deuterium labeling.[11] Studies have also utilized ¹H NMR to investigate the tautomeric equilibrium of Warfarin in different deuterated solvents.[12][13]

-

¹³C NMR: The ¹³C NMR spectrum can be used to confirm the carbon skeleton of the molecule. The presence of two sets of peaks with similar chemical shifts can indicate the presence of different tautomers in solution.[14]

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) that is 5 mass units higher than that of unlabeled (S)-Warfarin, confirming the incorporation of five deuterium atoms. The fragmentation pattern will also be shifted accordingly.

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of (S)-Warfarin.

Pharmacokinetic and Drug Metabolism Studies

Due to its narrow therapeutic index and high interindividual variability, understanding the pharmacokinetics of Warfarin is critical.[15] (S)-Warfarin is primarily metabolized by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9) to form hydroxylated metabolites, with S-7-hydroxywarfarin being a major metabolite.[16][17]

In pharmacokinetic studies, a known amount of this compound is spiked into biological samples (e.g., plasma, urine) prior to extraction and analysis by LC-MS/MS. The ratio of the peak area of the analyte ((S)-Warfarin) to the peak area of the internal standard (this compound) is used to calculate the concentration of (S)-Warfarin in the sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Caption: Use of this compound in pharmacokinetic studies.

Drug-Drug Interaction Studies

(S)-Warfarin is a probe substrate for CYP2C9 activity. Studies investigating the potential of new drug candidates to inhibit or induce CYP2C9 often involve co-administration with Warfarin and subsequent monitoring of (S)-Warfarin plasma concentrations.[18] The use of this compound as an internal standard in these studies is crucial for generating reliable data to assess the risk of drug-drug interactions.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its well-defined chemical properties, coupled with robust methods for its synthesis, purification, and analysis, make it the gold standard internal standard for the bioanalysis of (S)-Warfarin. The use of this compound enhances the precision and accuracy of pharmacokinetic, metabolic, and drug-drug interaction studies, ultimately contributing to a better understanding of Warfarin's complex pharmacology and promoting safer and more effective therapeutic use.

References

-

Qayyum, A., et al. (2015). Determination of S- and R-warfarin enantiomers by using modified HPLC method. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1315-1321. [Link]

-

Genentech. (2024). Chiral Separation Method Development for Warfarin Enantiomers. Biocompare. [Link]

-

Zhang, Q., et al. (2014). A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(3), 1013. [Link]

-

Lewis, R. J., et al. (1974). Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone. The Journal of clinical investigation, 53(6), 1607–1617. [Link]

-

ResearchGate. Representative precursor and product ion structure and mass spectra of... [Link]

-

Nath, S. S., et al. (2018). Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases. Drug metabolism and disposition: the biological fate of chemicals, 46(7), 966–974. [Link]

-

New Drug Approvals. (2016). Continuous Flow Stereoselective Synthesis of (S)-Warfarin. [Link]

-

Osborne, D., et al. (2023). Methine regions of the proton NMR spectra of (S)-warfarin in CDCl3, CD3OD and d6-DMSO at 298 K. ResearchGate. [Link]

-

University of Bristol. Synthesis of Warfarin. [Link]

-

He, M., & Rettie, A. E. (2009). Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation. Chemical research in toxicology, 22(4), 721–728. [Link]

-

University of Bristol. Characterisation of Warfarin. [Link]

-

University of Bristol. Synthesis of Warfarin. [Link]

-

Zhang, Q., et al. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 27(11), 3462. [Link]

-

Tan, S. L., et al. (2013). The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors. British journal of clinical pharmacology, 75(6), 1551–1565. [Link]

-

ResearchGate. Metabolic pathway for S‐warfarin. [Link]

-

Jones, D. R., et al. (2011). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Drug metabolism and disposition: the biological fate of chemicals, 39(8), 1493–1500. [Link]

-

Santos-Filho, O. A., et al. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Molecules (Basel, Switzerland), 26(11), 3290. [Link]

-

ResearchGate. Enantioselective continuous-flow synthesis of (S)-warfarin. [Link]

-

Millar, J. A., et al. (2012). The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype. British journal of clinical pharmacology, 73(1), 73–81. [Link]

-

Yuliandra, Y., et al. (2020). Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector. Journal of advanced pharmaceutical technology & research, 11(4), 189–193. [Link]

-

National Institute of Standards and Technology. Warfarin. NIST WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001935). [Link]

-

Mallik, R., et al. (2010). Stability of warfarin solutions for drug–protein binding measurements: Spectroscopic and chromatographic studies. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 637-643. [Link]

-

Tan, S. L., et al. (2013). The population pharmacokinetics of R- and S-warfarin: Effect of genetic and clinical factors. British Journal of Clinical Pharmacology, 75(6), 1551-1565. [Link]

-

Zhou, Y., et al. (2012). Population pharmacokinetic modelling of S-warfarin to evaluate the design of drug-drug interaction studies for CYP2C9. Journal of pharmacokinetics and pharmacodynamics, 39(2), 155–167. [Link]

- Google Patents. (2004).

-

Jadhav, P. V., et al. (2025). Synthetic Strategies for Warfarin and Its Deuterated Analogues: Implications for Anticoagulant Therapy. International Journal of Pharmaceutical Sciences, 3(10), 1402-1424. [Link]

-

Al-Worafi, Y. M., et al. (2022). Various Factors Influencing the Enantiomers of Warfarin Pharmacokinetics: A Systematic Review of Population Pharmacokinetics. ResearchGate. [Link]

-

IAEA-INIS. (1987). The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon. [Link]

-

Lee, H. J., et al. (2008). Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution. Archives of pharmacal research, 31(7), 846–850. [Link]

-

Davis, P. J., & Rizzo, J. D. (1982). Microbial transformations of warfarin: stereoselective reduction by Nocardia corallina and Arthrobacter species. Applied and environmental microbiology, 43(4), 884–890. [Link]

Sources

- 1. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chiral and Achiral LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. synthesis [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN1505620A - Method for purifying warfarin acid, warfarin alkali metal salt and corresponding clathrate - Google Patents [patents.google.com]

- 9. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population pharmacokinetic modelling of S-warfarin to evaluate the design of drug-drug interaction studies for CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-Warfarin-d5

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of (S)-Warfarin-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used anticoagulant, Warfarin. By replacing five hydrogen atoms on the phenyl group with deuterium, this compound offers a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices to empower researchers in their own applications.

Introduction: The Significance of this compound

Warfarin is a cornerstone of oral anticoagulant therapy. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form exhibiting 2-5 times greater anticoagulant activity.[1][2] The narrow therapeutic index and significant inter-individual variability in patient response necessitate careful monitoring. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in developing robust bioanalytical methods to support therapeutic drug monitoring, drug-drug interaction studies, and pharmacokinetic research.[3][4] The deuterium labeling provides a mass shift that allows for its differentiation from the unlabeled drug, ensuring accurate quantification.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through an enantioselective Michael addition, a classic and reliable method for forming the carbon-carbon bond that constitutes the core of the warfarin molecule.[2][5][6][7] This approach involves the reaction of 4-hydroxycoumarin with a deuterated α,β-unsaturated ketone, specifically benzalacetone-d5. The key to obtaining the desired (S)-enantiomer lies in the use of a chiral catalyst.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Key Precursor: Benzalacetone-d5

The foundational step is the synthesis of the deuterated Michael acceptor, benzalacetone-d5. This is typically achieved via a Claisen-Schmidt condensation between benzaldehyde-d5 and acetone.

Experimental Protocol: Synthesis of Benzalacetone-d5

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde-d5 (1.0 eq) in a mixture of acetone (10 eq) and water.

-

Catalysis: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide while stirring. The hydroxide acts as a catalyst to deprotonate acetone, forming the enolate nucleophile.

-

Reaction Progression: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield pure benzalacetone-d5.

Enantioselective Synthesis of this compound

With the deuterated precursor in hand, the asymmetric Michael addition can be performed. The choice of chiral catalyst is critical for achieving high enantiomeric excess (ee). Chiral primary amine catalysts, such as those derived from cinchona alkaloids or C2-symmetric squaramides, have proven highly effective in this transformation.[1][5][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxycoumarin (1.0 eq) and benzalacetone-d5 (1.1 eq) in a suitable solvent (e.g., dioxane, toluene, or dichloromethane) at room temperature, add the chiral catalyst (e.g., a polystyrene-supported 9-amino-epi-quinine, ~5-10 mol%).[9][10] The use of a co-catalyst, such as trifluoroacetic acid, may be beneficial.[9]

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50°C) and monitor its progress by TLC or HPLC.[1][9]

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is essential.

Caption: Workflow for the characterization of this compound.

Structural Elucidation

Mass Spectrometry (MS): This is the primary technique to confirm the incorporation of deuterium. High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming the presence of five deuterium atoms. In tandem MS (MS/MS), a characteristic fragmentation pattern is observed. For Warfarin-d5, a common ion transition is m/z 312.2 → 255.1/255.3.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the overall structure and the absence of signals in the aromatic region corresponding to the phenyl ring, which is a direct indication of successful deuteration.[13] The characteristic signals for the rest of the molecule, such as the methyl protons and the methine proton of the chiral center, should be present.[14][15]

-

¹³C NMR: The carbon-13 NMR spectrum will show the expected number of carbon signals for the warfarin scaffold.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in warfarin, such as the C=O stretch of the ketone and the lactone, and the O-H stretch of the enol.[14]

| Technique | Expected Observations for this compound |

| Mass Spectrometry | Molecular Ion (M-H)⁻ at m/z ≈ 312.4.[11][12] |

| ¹H NMR | Absence of signals in the aromatic phenyl region; presence of other characteristic warfarin signals.[13] |

| ¹³C NMR | Signals consistent with the warfarin carbon skeleton. |

| IR Spectroscopy | Characteristic C=O stretching vibrations (~1747 cm⁻¹) and O-H stretching (~3200 cm⁻¹).[14] |

Chiral Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the synthesized this compound is determined using chiral HPLC. A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is used to separate the (S)- and (R)-enantiomers.[3][16][17][18][19][20] By comparing the retention time of the synthesized product with that of a racemic warfarin standard, the identity of the major enantiomer can be confirmed and its purity calculated. High enantiomeric excess (ideally >98% ee) is critical for its use as an internal standard for the analysis of the active (S)-enantiomer.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral column (e.g., Astec CHIROBIOTIC® V or DAICEL CHIRALPAK® IG).[3][18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate).[3] The exact composition will depend on the column used.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[18]

-

Analysis: Inject a solution of the synthesized this compound and compare the resulting chromatogram to that of a racemic warfarin standard to determine the retention times of the (S) and (R) enantiomers and calculate the enantiomeric excess.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for advancing our understanding of warfarin's clinical pharmacology. This guide provides a comprehensive framework, grounded in established chemical principles and analytical techniques, to enable researchers to produce and validate this essential internal standard. The emphasis on enantioselective synthesis ensures the production of the desired stereoisomer, while the detailed characterization workflow guarantees the high quality and reliability required for demanding bioanalytical applications.

References

-

Dong, J., & Du, D.-M. (2012). Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts. Organic & Biomolecular Chemistry, 10(40), 8125. [Link]

-

He, M., & Trager, W. F. (2014). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

-

Heimark, L.D., et al. (1987). The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon. Journal of Labelled Compounds and Radiopharmaceuticals, 24(3), 265-275. [Link]

-

Sci-Hub. (n.d.). Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts. Retrieved from [Link]

-

Afzal, Z., et al. (2023). Enantioselective Synthesis, Computational Molecular Docking and In Vitro Anticoagulant Activity of Warfarin-based Derivatives. Current Organic Chemistry, 27(21), 1896-1908. [Link]

-

Li, Y., et al. (2010). Highly enantioselective synthesis of warfarin and its analogs by means of cooperative LiClO4/DPEN-catalyzed Michael reaction. Tetrahedron, 66(43), 8429-8434. [Link]

-

Kochetkov, S. V., et al. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry, 16(30), 5543-5551. [Link]

-

Jadhav, P. V., et al. (2025). Synthetic Strategies for Warfarin and Its Deuterated Analogues: Implications for Anticoagulant Therapy. International Journal of Pharmaceutical Sciences, 3(10), 1402-1424. [Link]

-

ResearchGate. (n.d.). Representative precursor and product ion structure and mass spectra of (A) warfarin and (B) d 5-warfarin measured in negative ion detection mode. Retrieved from [Link]

-

Austin Publishing Group. (2014). A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

-

ResearchGate. (n.d.). Synthesis of13C warfarin labelled at the hemiketal carbon, and its resolution. Retrieved from [Link]

-

Khan, F. A., et al. (2015). Determination of S- and R-warfarin enantiomers by using modified HPLC method. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1315-1321. [Link]

-

Monfared, A., & Esmaeeli, Z. (2012). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Organic Chemistry International, 2012, 972102. [Link]

-

University of Bristol. (n.d.). Warfarin Synthesis. Retrieved from [Link]

-

University of Bristol. (n.d.). Warfarin Characterisation. Retrieved from [Link]

-

New Drug Approvals. (2016). Continuous Flow Stereoselective Synthesis of (S)-Warfarin. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Chiral Separation Method Development for Warfarin Enantiomers. Retrieved from [Link]

-

Li, W., et al. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(11), 3467. [Link]

-

Hage, D. S., et al. (1995). Chiral separation mechanisms in protein-based HPLC columns. 1. Thermodynamic studies of (R)- and (S)-warfarin binding to immobilized human serum albumin. Analytical Chemistry, 67(21), 3901-3906. [Link]

-

Moser, A. C., et al. (2006). Stability of warfarin solutions for drug–protein binding measurements: Spectroscopic and chromatographic studies. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 968-977. [Link]

-

ResearchGate. (n.d.). Enantioselective continuous-flow synthesis of (S)-warfarin. Retrieved from [Link]

-

ResearchGate. (n.d.). STD NMR spectra of: (A) warfarin (W) (2.5 mm) with HSA (25 μm) in 50 mm. Retrieved from [Link]

-

Sato, M., et al. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. Analytical and Bioanalytical Chemistry, 416(4), 957-967. [Link]

-

Lee, S. H., et al. (2008). Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution. Archives of Pharmacal Research, 31(7), 840-844. [Link]

-

Wiley. (n.d.). (+/-)-Warfarin. Retrieved from [Link]

-

ARTIS STANDARDS. (n.d.). S-(-)-Warfarin-D5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001935). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Warfarin and ring-closing derivative of it via a Michael reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry, 16(30), 5543-5551. [Link]

-

reposiTUm. (2010). ASYMMETRIC SYNTHESIS OF WARFARIN DERIVATES VIA HOMOGENOUS AND HETEROGENOUS IMINIUM CATALYSIS. Retrieved from [Link]

-

SID. (n.d.). one and Synthesis of Warfarin by Ionic Liquid. Retrieved from [Link]

Sources

- 1. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. synthesis [ch.ic.ac.uk]

- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Sci-Hub. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts / Organic & Biomolecular Chemistry, 2012 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. characterisation [ch.ic.ac.uk]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. benthamdirect.com [benthamdirect.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]

- 19. Chiral separation mechanisms in protein-based HPLC columns. 1. Thermodynamic studies of (R)- and (S)-warfarin binding to immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

(S)-Warfarin-d5 as a CYP2C9 substrate

An In-Depth Technical Guide to (S)-Warfarin-d5 as a CYP2C9 Substrate

Foreword: Beyond the Standard Probe

In the landscape of drug metabolism, few enzyme-substrate pairs are as foundational as Cytochrome P450 2C9 (CYP2C9) and (S)-warfarin. Warfarin, a widely prescribed anticoagulant, exists as a racemic mixture, but its therapeutic and toxicological profiles are dominated by the (S)-enantiomer, which is 3 to 5 times more potent than its R-counterpart.[1][2] The metabolic clearance of this potent enantiomer is almost exclusively governed by CYP2C9, making it a quintessential probe substrate for evaluating enzyme activity and drug-drug interactions (DDIs).[2][3]

This guide moves beyond the canonical (S)-warfarin to explore its deuterated analogue, this compound. The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring provides a powerful tool for modern drug discovery. While often employed as an internal standard in mass spectrometry due to its near-identical chemical properties and distinct mass, its primary utility as a probe substrate is the focus of this document. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into data interpretation, equipping researchers with the knowledge to leverage this tool for robust characterization of CYP2C9-mediated metabolism.

The Scientific Rationale: Why (S)-Warfarin and Why Deuteration?

CYP2C9: A Critical Player in Drug Metabolism

CYP2C9 is one of the most abundant P450 enzymes in the human liver, responsible for the metabolism of approximately 15% of all clinically used drugs.[1][4] Its substrates are numerous and structurally diverse, including many nonsteroidal anti-inflammatory drugs (NSAIDs), the angiotensin II blocker losartan, and the anticonvulsant phenytoin.[5]

A key feature of CYP2C9 is its genetic polymorphism. The variant alleles CYP2C92 and CYP2C93 are the most well-studied and result in enzymes with significantly decreased catalytic activity.[6] Individuals carrying these alleles metabolize (S)-warfarin more slowly, leading to increased drug exposure and a higher risk of bleeding, thus requiring lower doses.[6][7] This genetic variability underscores the necessity of accurately characterizing the interaction of new chemical entities (NCEs) with CYP2C9.

(S)-Warfarin: The Archetypal CYP2C9 Substrate

(S)-Warfarin is predominantly metabolized via hydroxylation at the 7-position to form S-7-hydroxywarfarin, a reaction specifically and efficiently catalyzed by CYP2C9.[5][8][9] The kinetics of this reaction are well-characterized, typically exhibiting Michaelis-Menten behavior with a low micromolar Km value, indicating a high affinity of the enzyme for the substrate.[9][10] This specificity and high affinity make (S)-warfarin an ideal and sensitive probe for measuring CYP2C9 activity. Regulatory agencies like the FDA recognize S-warfarin as a recommended clinical substrate for in vivo DDI studies.[11]

The Role of Deuteration: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen (H) with its heavier, stable isotope deuterium (D) is a technique known as precision deuteration.[12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[13] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[13][14] This phenomenon is the Deuterium Kinetic Isotope Effect (KIE) .

For CYP-mediated metabolism, which often involves hydrogen atom abstraction, deuteration at a site of metabolism can slow the reaction rate.[13] When using this compound as a substrate, it is crucial to recognize that the KIE may slightly alter the kinetic parameters compared to the non-deuterated parent. However, as the deuteration is on the phenyl ring and not the site of hydroxylation (the coumarin ring system), the KIE for 7-hydroxylation is generally considered negligible. The primary advantage of using this compound is its utility in LC-MS/MS analysis, where it can be distinguished from any endogenous or contaminating non-deuterated warfarin, ensuring unambiguous quantification of the substrate and its metabolite.

Experimental Design: In Vitro Characterization of CYP2C9 Activity

The most common and robust method for assessing the metabolic fate of a CYP2C9 substrate is an in vitro incubation with human liver microsomes (HLMs). HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, including CYP2C9.[4][15]

Visualizing the Core Experiment

The overall workflow is a systematic process designed to measure the rate of metabolite formation under controlled conditions.

Caption: High-level experimental workflow for an in vitro metabolism assay.

Detailed Protocol: this compound 7-Hydroxylation Assay

This protocol describes a standard procedure to determine the kinetic parameters of this compound metabolism by pooled human liver microsomes.

Materials:

-

This compound (Stock solution in DMSO or Methanol)

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock (e.g., from a reputable supplier)[15]

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

Magnesium Chloride (MgCl₂) solution

-

Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., a structurally unrelated compound or another deuterated analog like Warfarin-d5 with a different labeling pattern if available).

-

Recombinant human CYP2C9 (optional, for comparison)

-

Sulfaphenazole (a known selective CYP2C9 inhibitor, for control wells)[5]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Thaw HLMs on ice. Once thawed, dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

-

Prepare a series of this compound dilutions in buffer from your stock solution. The final concentrations in the incubation should span the expected Km (e.g., 0.5, 1, 2.5, 5, 10, 25, 50 µM).

-

Prepare the NADPH solution. A final concentration of 1 mM in the incubation is standard.

-

-

Incubation Setup (in a 96-well plate or microcentrifuge tubes):

-

Causality: The goal is to combine all components except the reaction initiator (NADPH) and allow them to reach thermal equilibrium.

-

To each well/tube, add:

-

Potassium Phosphate Buffer (to make up the final volume, e.g., 200 µL).

-

MgCl₂ (final concentration ~3-5 mM).

-

HLM suspension (final concentration 0.2-0.5 mg/mL).

-

This compound solution at desired concentrations.

-

-

Include control wells:

-

Negative Control: No NADPH.

-

Inhibitor Control: Add sulfaphenazole (final concentration ~10 µM) to a set of wells.

-

-

-

Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.

-

Initiate the enzymatic reaction by adding NADPH to all wells (except the negative controls).

-

Causality: The incubation time must be within the linear range of metabolite formation (initial velocity conditions). A typical time for warfarin is 10-20 minutes.[16] This is determined in preliminary time-course experiments.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the analytical internal standard.

-

Causality: The cold organic solvent serves two purposes: it denatures the enzymes, instantly halting the reaction, and it precipitates the microsomal proteins.[17]

-

Seal the plate/tubes and vortex thoroughly.

-

Centrifuge at high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

Analysis and Data Interpretation

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity and selectivity.[18][19]

Method Parameters:

-

Chromatography: A C18 reverse-phase column is typically used to separate the parent compound from its more polar metabolite.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).[19]

The MRM transitions are specific parent ion-to-product ion fragmentations that are unique to the target analytes.

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Rationale |

| This compound | 312.2 | 255.1 | Based on known fragmentation of the warfarin-d5 core.[20] |

| 7-OH-(S)-Warfarin-d5 | 328.2 | 271.1 | Parent mass is +16 (oxygen) from warfarin-d5. Product ion reflects a similar fragmentation pattern. |

| Analytical IS | Analyte-specific | Analyte-specific | A stable, non-interfering compound used to correct for analytical variability. |

Visualizing the Metabolic Conversion

The enzymatic reaction at the heart of the assay is a monooxygenation.

Caption: CYP2C9-mediated 7-hydroxylation of this compound.

Kinetic Analysis

By plotting the rate of 7-OH-(S)-Warfarin-d5 formation (velocity, v) against the substrate concentration ([S]), a Michaelis-Menten curve is generated. Non-linear regression analysis of this curve yields the key kinetic parameters:

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

The intrinsic clearance (CLint), a measure of the enzyme's overall catalytic efficiency, is calculated as Vmax / Km .

| Parameter | Typical Value for (S)-Warfarin | Significance |

| Km | 2 - 6 µM[9][10] | Low Km indicates high affinity of CYP2C9 for the substrate. |

| Vmax | Varies with HLM batch/activity | Reflects the catalytic turnover rate. |

| CLint | Varies | Represents the efficiency of metabolism at low substrate concentrations. |

Applications in Drug Development

The robust characterization of CYP2C9 activity using this compound is not an academic exercise; it is a critical step in de-risking NCEs.

Drug-Drug Interaction (DDI) Studies

The primary application is to assess if an NCE is an inhibitor of CYP2C9.[21][22] The protocol is modified to include co-incubation of a fixed concentration of this compound (typically at or near its Km) with a range of NCE concentrations. A decrease in the formation of 7-OH-(S)-Warfarin-d5 indicates inhibition. From this data, an IC₅₀ (concentration of inhibitor causing 50% inhibition) can be determined, which is then used to calculate the inhibition constant (Kᵢ).[23][24] This Kᵢ value is fundamental for predicting the potential for clinical DDIs.

Caption: Logic of a competitive inhibition assay using this compound.

Reaction Phenotyping

If an NCE is found to be metabolized in vitro, it is essential to identify which CYP enzymes are responsible ("reaction phenotyping"). This compound can be used as a selective inhibitor to confirm the role of CYP2C9 in the metabolism of the NCE. A reduction in the NCE's metabolism in the presence of (S)-warfarin provides evidence for the involvement of CYP2C9.

Conclusion and Future Perspective

This compound is a refined and indispensable tool for the modern drug metabolism scientist. Its utility as a specific, high-affinity substrate for CYP2C9, combined with the analytical clarity afforded by its deuteration, allows for highly reliable in vitro characterization of this critical metabolic pathway. From foundational kinetic studies to regulatory-mandated DDI assessments, the protocols and principles outlined in this guide provide a framework for generating robust, interpretable data. As drug discovery continues to demand greater precision and predictive power, the intelligent application of tools like this compound will remain central to developing safer and more effective medicines.

References

- Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxid

- Lessons learned from the influence of CYP2C9 genotype on warfarin dosing. Taylor & Francis Online.

- CYP2C9 genetic polymorphisms and warfarin. PubMed.

- Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. PubMed.

- Warfarin maintenance dose associated with genetic polymorphisms of CYP2C9. PMC - NIH.

- Cocktail-substrate assay system for mechanism-based inhibition of CYP2C9, CYP2D6, and CYP3A using human liver microsomes at an early stage of drug development. PubMed.

- CYP2C9 Genetic Polymorphisms and Warfarin. Sci-Hub.

- The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi p

- A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY. Austin Publishing Group.

- Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactiv

- A Comprehensive Assay for Nine Major Cytochrome P450 Enzymes Activities With 16 Probe Reactions on Human Liver Microsomes by a Single LC/MS/MS Run to Support Reliable in Vitro Inhibitory Drug-Drug Interaction Evalu

- Microsomal prediction of in vivo clearance of CYP2C9 substr

- Kinetic analysis of S-warfarin 7-hydroxylation catalysed by liver...

- Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer.

- Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxyl

- Guideline on the investigation of drug interactions. European Medicines Agency (EMA).

- Liver Microsomes, S9 Fractions and Cytosol. Thermo Fisher Scientific - US.

- Characterization of Inhibition Kinetics of (S)

- Deuterium in drug discovery: progress, opportunities and challenges. PMC - NIH.

- Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. NIH.

- An in-depth guide to the role of deuterium labeling in pharmacokinetic studies. Benchchem.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC - NIH.

- Guidance for Industry. FDA.

- Drug-drug Interaction Studies for Regulatory Submission.

- M12 Drug Interaction Studies. FDA.

- Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. PMC - NIH.

- Warfarin P

- Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ClinPGx [clinpgx.org]

- 3. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]

- 7. Warfarin maintenance dose associated with genetic polymorphisms of CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. waters.com [waters.com]

- 18. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. criver.com [criver.com]

- 23. Characterization of Inhibition Kinetics of (S)-Warfarin Hydroxylation by Noscapine: Implications in Warfarin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fda.gov [fda.gov]

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Action of (S)-Warfarin

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer exhibits 2-5 times the anticoagulant potency of its (R)-counterpart, making its mechanism of action a critical area of study for drug development professionals and clinical researchers.[1][2][3] This guide provides a comprehensive technical exploration of the molecular interactions, pharmacogenomic influences, and experimental methodologies central to understanding the function of (S)-Warfarin. We will dissect its primary mechanism—the inhibition of Vitamin K epoxide reductase (VKOR)—and explore the genetic variabilities that dictate patient response, offering a robust framework for both foundational research and advanced therapeutic development.

The Physiological Arena: The Vitamin K Cycle and Hemostasis

To comprehend the action of (S)-Warfarin, one must first appreciate the elegant biochemical cascade it disrupts. Hemostasis, the process of blood clotting, is critically dependent on a series of enzymatic reactions involving Vitamin K-dependent clotting factors.[4] These factors, namely II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, require post-translational modification to become biologically active.[1][5][6]

This essential modification is a carboxylation reaction, where glutamic acid (Glu) residues on the precursor proteins are converted to γ-carboxyglutamic acid (Gla) residues.[1][7] This conversion is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). The Gla residues are crucial as they enable the clotting factors to bind to phospholipid surfaces at the site of vascular injury, a necessary step for the coagulation cascade to proceed.[1][6]

The GGCX enzyme requires a reduced form of Vitamin K, specifically Vitamin K hydroquinone (KH2), as a cofactor.[1][7] During the carboxylation reaction, KH2 is oxidized to Vitamin K 2,3-epoxide (KO).[1][7][8] For the coagulation process to be sustained, Vitamin K epoxide must be recycled back to its reduced, active form. This is where the pivotal enzyme, Vitamin K epoxide reductase (VKOR), comes into play. VKOR, an integral membrane protein in the endoplasmic reticulum, catalyzes the reduction of KO back to Vitamin K, which can then be further reduced to KH2, thus completing the Vitamin K cycle.[1][7][9]

(S)-Warfarin's therapeutic effect stems from its ability to potently inhibit the VKORC1 subunit of the VKOR complex, thereby breaking this vital cycle.[1]

Caption: The Vitamin K cycle and the inhibitory action of (S)-Warfarin on VKORC1.

The Molecular Target: (S)-Warfarin's High-Affinity Interaction with VKORC1

(S)-Warfarin exerts its anticoagulant effect through the reversible inhibition of the VKORC1 enzyme.[10][11] The higher potency of the (S)-enantiomer is attributed to its stereoselective and more favorable binding to the active site of VKORC1 compared to the (R)-enantiomer.

Molecular dynamics simulations and site-directed mutagenesis studies have begun to elucidate the specific interactions within the warfarin-binding pocket of VKORC1.[10][12] Key residues have been identified as critical for this interaction. Notably, a T-shaped stacking interaction between the coumarin ring of warfarin and the phenyl ring of Tyrosine 139 (Y139) within a proposed "TYA" motif is considered essential for stabilizing the binding.[10][12] Other residues, such as Alanine 26 (A26) and Tyrosine 25 (Y25) , also play a role in creating and stabilizing the binding pocket for warfarin.[10][12] Mutations in these and surrounding residues can lead to warfarin resistance, a condition where higher doses of the drug are required to achieve a therapeutic effect.[13][14]

Caption: (S)-Warfarin occupying the binding pocket of VKORC1, preventing substrate binding.

Pharmacogenomic Considerations: The Influence of CYP2C9 and VKORC1 Polymorphisms

A significant challenge in warfarin therapy is the large interindividual variability in the dose required to achieve a therapeutic international normalized ratio (INR) of 2-3.[15][16] A substantial portion of this variability, estimated to be around 30-50%, is attributable to genetic polymorphisms in two key genes: CYP2C9 and VKORC1.[17][18]

CYP2C9: The Metabolic Gatekeeper

The cytochrome P450 enzyme CYP2C9 is primarily responsible for the metabolic clearance of the more potent (S)-Warfarin.[1][3] Two common allelic variants, CYP2C92 and CYP2C9 3 , result in decreased enzymatic activity.[2] Individuals carrying these variants metabolize (S)-Warfarin more slowly, leading to higher plasma concentrations and an increased risk of bleeding.[2] Consequently, these patients require significantly lower warfarin doses.

VKORC1: The Sensitive Target

Polymorphisms in the promoter region of the VKORC1 gene also have a profound impact on warfarin dose requirements.[15] The most significant single nucleotide polymorphism (SNP) is -1639G>A (rs9923231) .[19] The 'A' allele is associated with reduced VKORC1 expression, leading to lower levels of the target enzyme.[19] This results in increased sensitivity to warfarin, and individuals carrying the 'A' allele require lower doses to achieve the desired anticoagulant effect.[19] The influence of VKORC1 genotype on warfarin dose is even more significant than that of CYP2C9.[18][20]

| Genotype | Consequence | Impact on (S)-Warfarin Dose Requirement |

| CYP2C9 | ||

| 1/1 (Wild-type) | Normal (S)-Warfarin metabolism | Normal |

| 1/2, 1/3 | Reduced (S)-Warfarin metabolism | Lower |

| 2/2, 2/3, 3/3 | Significantly reduced (S)-Warfarin metabolism | Significantly Lower |

| VKORC1 (-1639G>A) | ||

| G/G (Wild-type) | Normal VKORC1 expression, lower sensitivity | Higher |

| G/A (Heterozygous) | Reduced VKORC1 expression, intermediate sensitivity | Intermediate |

| A/A (Homozygous) | Low VKORC1 expression, high sensitivity | Lower |

| Table 1: Influence of Key CYP2C9 and VKORC1 Genotypes on (S)-Warfarin Dose Requirements.[20][19][21] |

Experimental Methodologies for Studying (S)-Warfarin Action

To rigorously investigate the mechanism of (S)-Warfarin, a combination of in vitro and genetic assays is essential. These protocols provide a framework for quantifying enzyme inhibition and identifying key genetic determinants of drug response.

In Vitro VKOR Inhibition Assay (Microsomal)

This assay directly measures the inhibitory effect of (S)-Warfarin on VKORC1 activity in a native-like membrane environment.

-

Principle: Microsomes containing VKORC1 are incubated with the substrate, Vitamin K epoxide (KO), and a reducing agent. The conversion of KO to Vitamin K (K) is measured by High-Performance Liquid Chromatography (HPLC). The inhibition by (S)-Warfarin is determined by comparing the rate of conversion in the presence and absence of the inhibitor.

-

Reagents & Materials:

-

ER-enriched microsomes from cells overexpressing human VKORC1

-

(S)-Warfarin stock solution

-

Vitamin K1 2,3-epoxide (KO)

-

Reduced Glutathione (GSH) as a reducing agent[22]

-

Reaction Buffer (e.g., 200 mM HEPES pH 7.5, 150 mM KCl)[22]

-

Quenching Solution (e.g., Isopropanol/Hexane mixture)[22]

-

HPLC system with a reverse-phase C8 or C18 column

-

-

Step-by-Step Protocol:

-

Preparation: Prepare serial dilutions of (S)-Warfarin. Keep microsomes on ice.

-

Pre-incubation: In microcentrifuge tubes, pre-incubate the microsomes with the different concentrations of (S)-Warfarin for 1 hour on ice.[22] This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the reaction buffer containing GSH and KO.[22]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1.5 hours), ensuring the reaction is in the linear range.[22]

-

Reaction Quenching: Stop the reaction by adding the isopropanol/hexane quenching solution.[22]

-

Extraction: Vortex vigorously and centrifuge to separate the phases. Collect the upper hexane layer containing the lipids (Vitamin K and KO).[22]

-

Analysis: Evaporate the hexane and redissolve the residue in the mobile phase (e.g., methanol). Analyze the conversion of KO to K by HPLC.[22]

-

Data Analysis: Calculate the percentage of inhibition for each warfarin concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the in vitro VKOR inhibition assay.

Genotyping of VKORC1 and CYP2C9

Identifying polymorphisms in these genes is crucial for predicting patient response to warfarin. PCR-based methods are commonly employed.

-

Principle: Genomic DNA is extracted from a patient sample (e.g., blood). Specific regions of the VKORC1 and CYP2C9 genes are amplified using Polymerase Chain Reaction (PCR). The resulting PCR products are then analyzed to identify specific SNPs. One common method is TaqMan® SNP Genotyping Assay.

-

Reagents & Materials:

-

Step-by-Step Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the patient's whole blood sample.[23]

-

DNA Quantification: Measure the concentration and purity of the extracted DNA.

-

PCR Reaction Setup: In a PCR plate, prepare a reaction mixture containing the genomic DNA, TaqMan® assay (which includes primers and fluorescently labeled probes for both alleles), and PCR master mix.[23]

-

Real-Time PCR: Run the plate on a Real-Time PCR system using the standard thermal cycling protocol for the assay.[23] The instrument will monitor the fluorescence generated during amplification.

-

Allelic Discrimination: After the PCR run, the instrument's software analyzes the fluorescence data from the two different probes (one for each allele) to automatically determine the genotype for each sample (e.g., G/G, G/A, or A/A for VKORC1 -1639).[24]

-

Conclusion

The mechanism of action of (S)-Warfarin is a multi-faceted process centered on the potent and specific inhibition of Vitamin K epoxide reductase. This targeted disruption of the Vitamin K cycle effectively reduces the production of active coagulation factors, leading to its therapeutic anticoagulant effect. However, the clinical application of this knowledge is profoundly influenced by the pharmacogenomic landscape of the individual, particularly variations in the CYP2C9 and VKORC1 genes. A thorough understanding of the molecular binding interactions, the physiological cascade, and the genetic modifiers is paramount for researchers and drug development professionals seeking to optimize anticoagulant therapies and develop novel agents with improved safety and efficacy profiles.

References

-

Warfarin - Wikipedia. Wikipedia. [Link]

-

Pharmacogenetic testing of CYP2C9 and VKORC1 alleles for warfarin. PubMed. [Link]

-

Warfarin Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations. National Institutes of Health (NIH). [Link]

-

Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C9 and VKORC1 genotypes and warfarin dosing. PubMed. [Link]

-

Warfarin dose and the pharmacogenomics of CYP2C9 and VKORC1 - rationale and perspectives. PubMed. [Link]

-

Warfarin Mechanism of Action. Study.com. [Link]

-

Relation between R- and S-warfarin clearance (ml/min) according to... ResearchGate. [Link]

-

The mechanism of action of warfarin. VKOR -vitamin K epoxide reductase,... ResearchGate. [Link]

-

Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation. Medscape Reference. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood Journal. [Link]

-

The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype. National Institutes of Health (NIH). [Link]

-

The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors. Springer Link. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. PubMed. [Link]

-

16.5E: Role of Vitamin K. Medicine LibreTexts. [Link]

-

The role of vitamin K in the coagulation pathway. Vitamin K-dependent... ResearchGate. [Link]

-

Introduction to Hemostasis and the Vitamin K-Dependent Coagulation Factors. OMMBID. [Link]

-

Beyond the Coagulation Cascade: Vitamin K and Its Multifaceted Impact on Human and Domesticated Animal Health. MDPI. [Link]

-

Characterization of the VKORC1 and CYP2C9 genotypes V.6. Protocols.io. [Link]

-

Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases. PubMed Central (PMC). [Link]

-

The binding poses for warfarin on VKORC1 and VKORC1L1. (A) Favored... ResearchGate. [Link]

-

Genotyping method of CYP2C9 and VKORC1 genes in blood samples: PCR-RFLP or Sequencing? ResearchGate. [Link]

-

CYP2C9 and VKORC1 genotyping for the quality of long-standing warfarin treatment in Russian patients. DNA-Technology. [Link]

-

Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition. National Institutes of Health (NIH). [Link]

-

Vitamin K: the effect on health beyond coagulation – an overview. PubMed Central (PMC). [Link]

-

In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. PubMed Central (PMC). [Link]

-

VKORC1 and CYP2C9 Genotype Variations in Relation to Warfarin Dosing in Korean Stroke Patients. PubMed Central (PMC). [Link]

-

American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation. [Link]

-

Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy. Blood Advances. [Link]

-

Warfarin resistance. MedlinePlus Genetics. [Link]

-

Warfarin Resistance. Encyclopedia MDPI. [Link]

-

Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition. PubMed. [Link]

-

One Rare Warfarin Resistance Case and Possible Mechanism Exploration. Dovepress. [Link]

-

Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood. [Link]

-

An algorithm for managing warfarin resistance. MDedge - The Hospitalist. [Link]

-

Warfarin binding interfaces on hVKORC1. ResearchGate. [Link]

-

Warfarin Therapy and VKORC1 and CYP Genotype. National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. Warfarin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Warfarin Mechanism of Action - Video | Study.com [study.com]

- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Warfarin resistance: MedlinePlus Genetics [medlineplus.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Warfarin Pharmacogenetics: CYP2C9 and VKORC1 Genotypes Predict Different Sensitivity and Resistance Frequencies in the Ashkenazi and Sephardi Jewish Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C9 and VKORC1 genotypes and warfarin dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacogenetic testing of CYP2C9 and VKORC1 alleles for warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Warfarin dose and the pharmacogenomics of CYP2C9 and VKORC1 - rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dna-technology.com [dna-technology.com]

- 22. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. VKORC1 and CYP2C9 Genotype Variations in Relation to Warfarin Dosing in Korean Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Metabolism Studies with (S)-Warfarin-d5

This guide provides a comprehensive framework for conducting in vitro metabolism studies of (S)-Warfarin-d5. It is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic fate of this compound. This document emphasizes the rationale behind experimental design, adherence to rigorous scientific principles, and the practical application of established methodologies.

Introduction: The Significance of (S)-Warfarin Metabolism and the Role of Isotopic Labeling

Warfarin, a widely prescribed oral anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The (S)-enantiomer is three to five times more potent in its anticoagulant effect than the (R)-enantiomer.[1][2][3] The metabolism of these enantiomers is stereoselective and primarily occurs in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system.[3][4] Understanding the metabolism of (S)-warfarin is therefore critical for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.[5][6]

The primary enzyme responsible for the metabolism of (S)-warfarin is CYP2C9, which catalyzes its conversion to inactive hydroxylated metabolites, with 7-hydroxywarfarin being the predominant product.[4][7][8] Other CYPs, such as CYP2C19, may play a minor role, particularly when CYP2C9 activity is compromised.[5][9] Genetic polymorphisms in the CYP2C9 gene can significantly alter warfarin clearance, leading to a heightened risk of adverse events.[1][6][10]

The use of a deuterated analog, this compound, offers significant advantages in metabolism studies. The replacement of hydrogen with deuterium atoms creates a stronger carbon-deuterium bond. This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, which can aid in identifying metabolic pathways and quantifying metabolite formation with greater accuracy.[11][12][] Furthermore, the distinct mass of the deuterated compound allows for its use as an internal standard in mass spectrometry-based bioanalysis, ensuring precise quantification of the parent drug and its metabolites.[14][15]

Core Principles of the In Vitro Investigation

The primary objectives of in vitro metabolism studies are to identify the metabolic pathways, characterize the enzymes involved, and determine the rate of metabolism.[16][17] This is typically achieved using subcellular fractions of the liver, such as microsomes, which are rich in CYP enzymes.[17][18][19]

Experimental Logic and Workflow

The experimental design is centered around incubating this compound with a biologically relevant enzyme system and monitoring its disappearance and the appearance of its metabolites over time.

Caption: Experimental workflow for in vitro metabolism of this compound.

Detailed Experimental Protocol: Metabolism in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

-

Purified water, HPLC grade

-

Metabolite standards (e.g., 7-hydroxywarfarin), if available

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the termination solution, which is typically cold acetonitrile containing an internal standard.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add the appropriate volume of phosphate buffer.

-

Add the human liver microsomes to the buffer to a final protein concentration of 0.5-1.0 mg/mL.[20]

-

Pre-incubate the microsome-buffer mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiate the metabolic reaction by adding the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

-

Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of the cold acetonitrile termination solution (typically 2-3 times the incubation volume). The 0-minute time point serves as a control for non-enzymatic degradation.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Bioanalysis by LC-MS/MS:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][21][22]

-

Chromatographic separation is crucial to resolve this compound from its potential metabolites. A chiral column may be necessary for separating stereoisomers.[14][21][23]

-

Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent compound and its metabolites.

-

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of metabolism and identify the metabolites formed.

Metabolic Stability Assessment

The concentration of this compound remaining at each time point is plotted against time. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification and Formation Kinetics